palmitoyl-CoA
Overview
Description
Palmitoyl-CoA is an acyl-CoA thioester . It is an “activated” form of palmitic acid and can be transported into the mitochondrial matrix by the carnitine shuttle system . Once inside, it can participate in beta-oxidation .
Synthesis Analysis
Palmitoyl-CoA is formed from palmitic acid . This reaction is often referred to as the “activation” of a fatty acid. The activation is catalyzed by palmitoyl-coenzyme A synthetase and the reaction proceeds through a two-step mechanism, in which palmitoyl-AMP is an intermediate . The reaction is driven to completion by the exergonic hydrolysis of pyrophosphate .Molecular Structure Analysis
Palmitoyl-CoA has a complex molecular structure . It contains a 16-carbon chain attached to a coenzyme A molecule through a thioester bond .Chemical Reactions Analysis
Once inside the mitochondrial matrix, palmitoyl-CoA may undergo β-oxidation . Alternatively, palmitoyl-CoA is used as a substrate in the biosynthesis of sphingosine .Physical And Chemical Properties Analysis
Palmitoyl-CoA is an acyl-CoA thioester . It has a molar mass of 1004.94 g/mol .Scientific Research Applications
Inhibition of Mitochondrial Functions
- Palmitoyl-CoA acts as a potent inhibitor of mitochondrial nicotinamide nucleotide transhydrogenase, affecting both the nonenergy-linked and energy-linked transhydrogenase reactions in mitochondria. This inhibition is competitive with NADP(H) and has implications for the mechanism of the transhydrogenase reaction and its metabolic functions (Rydström et al., 1971).
- It also inhibits mitochondrial adenosine diphosphate (ADP) phosphorylation, affecting the electron transport-linked phosphorylation of ADP by rat heart mitochondria. This inhibition is dependent on mitochondrial and ADP concentration and is reversible (Pande & Blanchaer, 1971).
- Palmitoyl-CoA inhibits the pH-dependent anion-conducting channel in the inner membrane of rat liver mitochondria. It selectively affects chloride uniport and might play a role in controlling thermogenesis in liver mitochondria (Halle-Smith et al., 1988).
Regulation of Enzymatic Activities
- It inhibits acetyl-CoA carboxylase in chick liver, suggesting its role in the regulation of fatty acid synthesis. This inhibition is competitive with citrate and reversible (Goodridge, 1972).
- Palmitoyl-CoA affects the activity of adenine nucleotide translocase by removing bound ADP and atractylate from the translocator on the mitochondrial membrane, indicating its role in adenine nucleotide transport (Woldegiorgis & Shrago, 1979).
- It acts as a substrate for acyl-CoA oxidase in rat liver, playing a role in fatty acid oxidation (Osumi & Hashimoto, 1978).
Involvement in Cellular and Biochemical Processes
- Palmitoyl-CoA is involved in the synthesis of phosphatidic acid in Escherichia coli, where it acts as a substrate for acyl-coenzyme A: l-α-glycerol-phosphate trans-acylase (Kito & Pizer, 1969).
- It can be a metabolic intermediate in the fatty acid incorporation pathway into erythrocyte membrane phospholipids (Arduini et al., 1990).
- Palmitoyl-CoA facilitates the uptake of palmitoyl-CoA across the endoplasmic reticulum membrane, indicating its role in Shh signaling and the transfer of palmitate to proteins (Asciolla & Resh, 2019).
Potential Regulatory and Inhibitory Roles
- It dissociates and inhibits the fatty acid synthetase complex from Mycobacterium smegmatis, suggesting its role as a feedback inhibitor in fatty acid synthesis (Flick & Bloch, 1975).
- Palmitoyl-CoA's solubility in acyltransferase assay buffers is affected by Mg2+ concentrations, highlighting its role in enzymatic assays and possibly in enzyme regulation (Constantinides & Steim, 1986).
- It inhibits glucose 6-phosphate dehydrogenase by causing dissociation of the enzyme's subunits, indicating a regulatory role in metabolic pathways (Kawaguchi & Bloch, 1974).
Safety And Hazards
Future Directions
Recent research has highlighted the transformative potential of studying palmitoylation in cancer treatment . Palmitoyl-CoA serves an important dual purpose as it is not only a key metabolite fueling energy metabolism, but is also a substrate for this post-translational modification . Therefore, understanding the role of palmitoylation in regulating substrate metabolism could lead to groundbreaking therapeutic strategies .
properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h24-26,30-32,36,47-48H,4-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/t26-,30-,31-,32+,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBKLUUYKPBKDU-BBECNAHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H66N7O17P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027137 | |
Record name | Palmitoyl coenzyme A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1005.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Palmityl-CoA | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001338 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
palmitoyl-CoA | |
CAS RN |
1763-10-6 | |
Record name | Palmitoyl CoA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1763-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Palmitoyl coenzyme A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-palmitoylcoenzyme A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.616 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Palmityl-CoA | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001338 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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